molecular formula C10H9BrN4O B2496963 N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1492563-87-7

N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2496963
CAS RN: 1492563-87-7
M. Wt: 281.113
InChI Key: QEPOHUXEIIDCRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, condensation with various aromatic aldehydes, or cyclization of potassium dithiocarbazinate with hydrazine hydrate. These methods lead to the formation of substituted 1,2,4-triazole-3-carboxamide derivatives, showcasing the versatility of triazole synthesis techniques (Morabia & Naliapara, 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing insights into their crystalline forms, bond lengths, angles, and molecular conformations. For instance, studies on similar compounds indicate the presence of intramolecular and intermolecular hydrogen bonding, which significantly influences their molecular packing and stability in the solid state (Anuradha et al., 2014).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including cyclization, condensation, and rearrangement processes, which are essential for modifying their chemical properties for specific applications. The Dimroth rearrangement, for example, is a notable reaction affecting the structural configuration of triazole compounds, leading to different isomeric forms with distinct chemical properties (Sutherland & Tennant, 1971).

Scientific Research Applications

Synthesis of Biologically Active Molecules

This compound serves as a precursor in the synthesis of various biologically active molecules, demonstrating the versatility of 1,2,3-triazole derivatives in medicinal chemistry. For example, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles explores oxidative ring closures of N1-alkylidene carboxamidrazones. These compounds are potential antidiabetic agents due to their efficient inhibition of glycogen phosphorylase (Szőcs et al., 2015).

Antimicrobial Activity

A study on the primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides found these compounds to possess promising antimicrobial properties against a variety of pathogens including Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. This research highlights the compound's role in generating novel antimicrobial agents (Pokhodylo et al., 2021).

Antitumor Agents

Another application is in the development of antitumor agents. Novel nitrogen heterocycles containing N-(p-bromophenyl) carboxamide moiety have been synthesized and evaluated for their anticancer activity, demonstrating the compound's utility in cancer research (Bakare, 2021).

Eco-friendly Synthesis and Photophysical Properties

The eco-friendly synthesis and photophysical properties of N-arylthiazole-5-carboxamides have been explored, underscoring the compound's role in sustainable chemistry and material science. This study provides insights into the synthesis of environmentally benign compounds and their potential applications in photophysical studies (Miryala et al., 2019).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c1-6-4-7(2-3-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOHUXEIIDCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

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